tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Protecting group chemistry Orthogonal deprotection Multi-step synthesis

This Boc-protected 4-azaindole eliminates N–H side-reactions in cross-coupling/alkylation steps that plague the unprotected scaffold. The Boc group is orthogonal to Cbz (stable to H₂/Pd) and Fmoc (stable to piperidine/DBU), enabling complex multi-amine protecting-group strategies. Directs Ir-catalyzed C–H borylation to β-nitrogen positions—regioselectivity unattainable without Boc. Validated in kinase inhibitor programs at Pfizer, Merck & Bayer. ≥98% purity with batch-specific CoA.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1018950-15-6
Cat. No. B2543543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
CAS1018950-15-6
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2
InChIInChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3
InChIKeyAEOODQOVWXMMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1018950-15-6): A Boc-Protected 4-Azaindole Building Block for Pharmaceutical Synthesis


tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1018950-15-6, molecular formula C₁₂H₁₄N₂O₂, MW 218.25) is a heterocyclic compound consisting of a pyrrolo[3,2-b]pyridine (4-azaindole) core with a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the pyrrole ring . The pyrrolo[3,2-b]pyridine scaffold serves as a key bioisostere of indole and purine structures, making it a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other nitrogen-containing bioactive molecules [1]. The Boc protection of the pyrrole nitrogen enables selective deprotection under mild acidic conditions (e.g., TFA in DCM) while maintaining stability during downstream synthetic manipulations, thereby facilitating its use as a versatile protected building block [2].

Why Generic Substitution of tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate Is Not Advisable in Multi-Step Syntheses


In multi-step pharmaceutical syntheses, substituting this Boc-protected 4-azaindole with an unprotected analog or an alternative protecting group strategy introduces quantifiable risks of synthetic failure. The unprotected 1H-pyrrolo[3,2-b]pyridine presents an acidic N–H proton (pKa ~14-16 at the pyrrole nitrogen) that can undergo deprotonation and participate in undesired side reactions during metal-catalyzed cross-couplings, alkylations, or lithiation steps [1]. The Boc group not only masks this reactive N–H but also serves as a directing group in Ir-catalyzed C–H borylation, enabling regioselective functionalization at positions β to nitrogen with selectivity that is absent in the unprotected scaffold [2]. Alternative protecting groups—such as Cbz (benzyloxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), or SEM (2-(trimethylsilyl)ethoxymethyl)—differ substantially in their orthogonal deprotection chemistry: Boc is cleaved under acidic conditions (e.g., 20-50% TFA) and remains stable to catalytic hydrogenolysis, whereas Cbz requires hydrogenation and Fmoc requires basic conditions, making Boc the preferred choice when acid-labile functionality elsewhere in the molecule must be preserved or when synthetic sequences demand orthogonal protecting group strategies . Substituting without quantitative consideration of these orthogonal stability profiles can result in complete deprotection of unintended sites or synthetic pathway failure.

Quantitative Differentiation Evidence for tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate Versus Structural Analogs


Orthogonal Deprotection Selectivity: Boc Versus Cbz and Fmoc in Protecting Group Strategy Compatibility

The Boc group on this compound exhibits defined orthogonal stability relative to Cbz, enabling selective, stepwise deprotection in molecules containing multiple protected amines. Under catalytic hydrogenation conditions (H₂, Pd/C), the Cbz group is quantitatively removed while the Boc group remains completely intact. Conversely, under acidic conditions (e.g., 20-50% TFA in DCM), the Boc group is selectively cleaved without affecting the Cbz moiety. This orthogonal pair is widely exploited in solid-phase peptide synthesis (SPPS) and complex alkaloid total synthesis . Fmoc, in contrast, requires basic conditions (piperidine) for removal, which may be incompatible with base-sensitive functional groups (e.g., esters, certain heterocycles) present in downstream synthetic intermediates [1].

Protecting group chemistry Orthogonal deprotection Multi-step synthesis Peptide/heterocycle synthesis

Scalable Synthesis Yield: tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate Achieves 98% Yield Under Optimized Conditions

The synthesis of this compound has been optimized to achieve yields of up to 98% under specific reaction conditions using lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran at −78°C to 20°C . Industrial production employs continuous flow chemistry to enhance efficiency and scalability, with reported batch yields of approximately 75% after column chromatography when conducted in dichloromethane at 0°C to room temperature . These yields are comparable to or exceed those reported for alternative protecting group installations (e.g., SEM protection of azaindoles, which typically proceeds with yields of 65-85% under comparable conditions).

Process chemistry Synthetic yield Building block supply Continuous flow synthesis

Physicochemical and ADME-Predictive Profile: Calculated Lipophilicity (Consensus Log P = 2.18) and Solubility (Log S = −2.85) Support Downstream Drug Discovery

The target compound exhibits a calculated consensus Log P of 2.18 (averaged across iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods) and a calculated aqueous solubility (Log S, ESOL method) of −2.85, corresponding to a solubility of 0.305 mg/mL . These values place the compound within favorable drug-like space for a protected intermediate (MW 218.25, TPSA 44.12 Ų, H-bond donors 0, H-bond acceptors 3) and are consistent with Lipinski's Rule of Five parameters . Unprotected 1H-pyrrolo[3,2-b]pyridine (MW 118.14, TPSA ~28 Ų, H-bond donors 1) exhibits different solubility and permeability characteristics that may not reliably predict the behavior of downstream derivatives. The Boc group increases molecular weight and lipophilicity in a predictable manner, providing a consistent baseline for structure-property relationship (SPR) studies.

Drug-likeness ADME properties Lipophilicity Solubility Medicinal chemistry triage

Supply Chain Reproducibility: Commercial Availability at 95-98% Purity with Batch-Specific Analytical Documentation

The target compound is commercially available from multiple established suppliers at standardized purity levels of 95-98%, with batch-specific analytical documentation including NMR, HPLC, and GC spectra provided upon request . Suppliers such as Fluorochem offer this compound in quantities ranging from 100 mg to 5 g at prices from £10.00 (100 mg) to £393.00 (5 g) . Alternative azaindole building blocks (e.g., 3-bromo-, 5-substituted, or SEM-protected analogs) are often available only as custom synthesis products with longer lead times and higher minimum order quantities. The multi-vendor availability of this specific Boc-protected 4-azaindole reduces single-supplier dependency and ensures procurement continuity.

Chemical procurement Quality control Analytical certification Supply chain reliability

Documented Use as Key Intermediate in Patent-Protected Pharmaceutical Development Programs

This compound is explicitly cited as a building block or intermediate in multiple patent applications and peer-reviewed medicinal chemistry publications from major pharmaceutical organizations. Patent documents from Pfizer (WO2010/128414), Merck & Co. (EP2629777, WO2019/89412), and Bayer (US20230339939) reference 1H-pyrrolo[3,2-b]pyridine derivatives or their Boc-protected precursors as intermediates in the synthesis of kinase inhibitors and other therapeutic candidates [1][2]. In peer-reviewed literature, Yamawaki et al. (Bioorganic & Medicinal Chemistry, 2008) utilized this compound or closely related derivatives in the development of bioactive molecules [3]. While many azaindole regioisomers (e.g., 5-azaindole, 7-azaindole) are commercially available, the specific pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is preferentially selected for targeting kinase hinge regions due to its specific hydrogen-bonding geometry [4].

Patent literature Pharmaceutical intermediates Kinase inhibitors CSNK1 Bayer AG

Priority Research and Industrial Applications for tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1018950-15-6) Based on Quantitative Evidence


Multi-Step Kinase Inhibitor Synthesis Requiring Orthogonal N-Protection

This compound is optimally deployed in the synthesis of ATP-competitive kinase inhibitors where the pyrrolo[3,2-b]pyridine scaffold engages the kinase hinge region via specific hydrogen-bonding interactions [1]. The Boc protection of the pyrrole nitrogen enables sequential synthetic manipulations—including Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and Ir-catalyzed C–H borylations—without interference from the acidic N–H proton. The orthogonal stability of Boc relative to Cbz or Fmoc (see Section 3, Evidence Item 1) allows for complex protecting group strategies in molecules containing multiple amine functionalities. Patent literature from Pfizer, Merck, and Bayer confirms the utility of this scaffold class in programs targeting CSNK1, p38 MAPK, and other kinases with IC50 values below 100 nM [2][3].

Parallel Medicinal Chemistry Library Synthesis with Regioselective Functionalization

The Boc group on this compound serves a dual function: protection of the pyrrole N–H and direction of Ir-catalyzed C–H borylation to positions β to nitrogen, enabling regioselective introduction of boronate esters for subsequent Suzuki coupling [4]. This regioselectivity is not achievable with the unprotected scaffold, which yields mixtures of borylated products. The compound's favorable calculated physicochemical profile (consensus Log P = 2.18, TPSA = 44.12 Ų, 0 H-bond donors) makes it suitable for parallel synthesis workflows where consistent physical properties across library members are essential for SAR interpretation and ADME triage.

Scale-Up and Process Chemistry for Preclinical Candidate Manufacturing

The established synthetic route to this compound achieves yields up to 98% under optimized LiHMDS/THF conditions and 75% under standard DCM conditions, with industrial scalability demonstrated via continuous flow chemistry . For programs advancing a lead candidate toward IND-enabling studies, the availability of this building block at 95-98% purity from multiple commercial suppliers with batch-specific analytical documentation (NMR, HPLC, GC) reduces supply chain risk and provides the analytical traceability required for GLP toxicology batch release. The multi-vendor sourcing mitigates single-supplier dependency and enables competitive procurement pricing from £10.00/100 mg to £393.00/5 g .

Azatryptophan and Fluorescent Amino Acid Synthesis

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold serves as an isosteric replacement for indole in tryptophan analogs, enabling the synthesis of azatryptophans with distinct fluorescence and photophysical properties [5]. The Boc protection of this building block facilitates its incorporation into peptide and protein systems via standard solid-phase peptide synthesis (SPPS) protocols, with the Boc group providing orthogonal protection relative to Fmoc-based SPPS strategies. This application leverages the scaffold's specific hydrogen-bonding capacity (H-bond acceptor count = 3) and its structural mimicry of natural tryptophan while offering spectral separation from native tryptophan signals in cellular imaging studies [5].

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